molecular formula C13H19N7 B6755721 N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine

N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine

Cat. No.: B6755721
M. Wt: 273.34 g/mol
InChI Key: YULDZBCOYVODPY-UHFFFAOYSA-N
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Description

N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine is a complex organic compound that features a unique combination of triazole, pyridazine, and piperidine rings

Properties

IUPAC Name

N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7/c1-19-12(9-16-18-19)8-14-11-4-3-7-20(10-11)13-5-2-6-15-17-13/h2,5-6,9,11,14H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDZBCOYVODPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CNC2CCCN(C2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyridazine and piperidine rings.

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne under copper(I)-catalyzed conditions (CuAAC). The reaction is typically carried out in the presence of a base such as sodium ascorbate in a solvent like water or ethanol.

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually performed under reflux conditions in a solvent such as ethanol or acetic acid.

  • Formation of the Piperidine Ring: : The piperidine ring can be synthesized via a reductive amination reaction. This involves the reaction of a ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where secondary amines can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the triazole ring, where the nitrogen atoms can be reduced to amines using reducing agents such as lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, alkyl halides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

  • Medicine: : Explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

  • Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, the pyridazine ring can interact with enzymes, and the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

N-[(3-methyltriazol-4-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine can be compared with other compounds that contain similar ring structures:

  • This compound vs. 1-(2-pyridyl)piperazine: : Both compounds contain a piperidine ring, but the presence of the triazole and pyridazine rings in this compound provides additional sites for interaction with biological targets.

  • This compound vs. 4-(4-methylpiperazin-1-yl)pyrimidine: : Both compounds contain nitrogen-rich heterocycles, but the unique combination of triazole, pyridazine, and piperidine rings in this compound offers a broader range of chemical and biological activities.

  • This compound vs. 1-(2-pyridyl)-3-(4-methylpiperazin-1-yl)propane: : The presence of the triazole ring in this compound enhances its ability to form stable complexes with metal ions, which can be advantageous in certain applications.

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